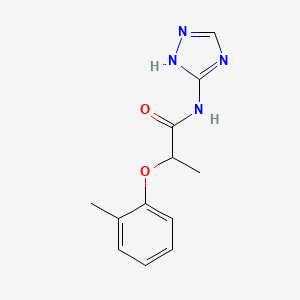
2-(2-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide
Overview
Description
2-(2-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide is an organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide typically involves the reaction of 2-methylphenol with 1,2,4-triazole-3-ylpropanamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with the triazole derivative. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the reaction efficiency. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the phenoxy ring can be oxidized to form a carboxylic acid derivative.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially with electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(2-carboxyphenoxy)-N-4H-1,2,4-triazol-3-ylpropanamide.
Reduction: 2-(2-methylphenoxy)-N-dihydro-1,2,4-triazol-3-ylpropanamide.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. This compound may also interfere with cellular pathways by modulating receptor functions or disrupting membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methylphenoxy)acetic acid
- 2-(4-chloro-2-methylphenoxy)acetic acid
- 2-(2-methylphenoxy)ethanol
Uniqueness
Compared to similar compounds, 2-(2-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide exhibits unique properties due to the presence of the triazole ring. This ring enhances the compound’s stability and reactivity, making it more versatile in chemical synthesis and biological applications .
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-8-5-3-4-6-10(8)18-9(2)11(17)15-12-13-7-14-16-12/h3-7,9H,1-2H3,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBAOHSNWWLOKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-[1-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4206761.png)
![1-[7-ethyl-1-(4-fluorobenzyl)-1H-indol-3-yl]ethanone](/img/structure/B4206763.png)
![2-Chloro-4-nitrobenzyl 2-[(2-furylcarbonyl)amino]acetate](/img/structure/B4206767.png)

![5-[1-(2-Methylphenoxy)ethyl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B4206779.png)

![1-[2-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]phenyl]propan-1-one;hydrochloride](/img/structure/B4206803.png)
![isopropyl 3-({[(5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4206808.png)
![4-butoxy-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4206816.png)
![1-[2-(4-Methyl-2-prop-2-enylphenoxy)ethylamino]propan-2-ol;oxalic acid](/img/structure/B4206819.png)
![2-(1-adamantyl)-N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B4206832.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide](/img/structure/B4206849.png)
![1-Benzyl-4-[2-(2-fluorophenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4206856.png)
![3-{1-[2-oxo-2-(phenylamino)ethyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B4206859.png)
